2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol
Description
2-(3-Amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole-based compound characterized by a hydroxyl-substituted ethanol moiety attached to the 1-position of the pyrazole ring, with an ethyl group at the 5-position and an amino group at the 3-position. Pyrazole derivatives are widely studied for their biological and pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-(3-amino-5-ethylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C7H13N3O/c1-2-6-5-7(8)9-10(6)3-4-11/h5,11H,2-4H2,1H3,(H2,8,9) |
InChI Key |
ZQYGRFMWFDVGBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of ethylhydrazine with ethyl acetoacetate to form 3-amino-5-ethyl-1H-pyrazole. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)acetaldehyde.
Reduction: 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethanamine.
Substitution: 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethyl chloride or bromide.
Scientific Research Applications
2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Aromatic vs. Aliphatic Groups: Phenyl () and chlorophenyl () substituents increase lipophilicity and may enhance membrane permeability, whereas ethyl groups () balance hydrophilicity and steric bulk.
Biological Activity: While direct activity data for 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol is lacking, related compounds with chloro or nitro substituents exhibit antiviral properties (e.g., EC₅₀ = 0.7824×10⁻² μM against yellow fever virus in ).
Synthetic Strategies: Ethanolamine-linked pyrazoles are typically synthesized via nucleophilic substitution or condensation. For example, 3-amino-5-pyrazolone derivatives are prepared by refluxing with aldehydes in ethanol ().
Physicochemical Properties
- Solubility: Hydroxyl and amino groups improve aqueous solubility, but bulky substituents (e.g., chlorophenyl in ) reduce it.
- logP Trends : Ethyl-substituted derivatives (e.g., ) have lower logP values (~1.5) compared to chlorophenyl analogs (~2.8), impacting bioavailability.
Biological Activity
2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol, a compound with the molecular formula and a molecular weight of 155.20 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Synthesis
The synthesis of 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of ethylhydrazine with ethyl acetoacetate to form the intermediate 3-amino-5-ethyl-1H-pyrazole, which is subsequently reacted with ethylene oxide under basic conditions to yield the final product.
Anticancer Activity
A detailed investigation into the anticancer properties of pyrazole derivatives revealed that certain compounds exhibit cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The study found that these compounds could induce apoptosis and inhibit cell proliferation . While direct studies on 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol are sparse, its structural characteristics may confer similar anticancer properties.
Alpha-Amylase Inhibition
Alpha-amylase inhibitors are crucial in managing diabetes by delaying carbohydrate absorption. Recent studies have shown that compounds with pyrazole moieties can significantly inhibit alpha-amylase activity. For example, related compounds demonstrated IC50 values significantly lower than acarbose, a standard alpha-amylase inhibitor . This suggests that 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol may also possess similar inhibitory effects.
The mechanism by which 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions may modulate the activity of enzymes and receptors involved in crucial biological processes.
Comparative Analysis
To understand the uniqueness of 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol compared to similar compounds, a comparative analysis is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-amino-5-methylpyrazole | Lacks hydroxyl group | Limited versatility |
| 2-(3-amino-pyrazolyl)ethanol | Similar structure without ethyl group | Potentially lower activity |
| 2-(3-amino-pyrazolyl)propanol | Contains propanol instead of ethanol | May exhibit different reactivity |
The presence of both an amino group and a hydroxyl group in 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol enhances its potential for diverse chemical modifications and biological activities compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
